molecular formula C17H11F2N3 B15001530 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrole-3-carbonitrile

Cat. No.: B15001530
M. Wt: 295.29 g/mol
InChI Key: UMCXZCFQNSEOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide is a complex organic compound that features a pyrrole ring substituted with amino, difluorophenyl, phenyl, and cyanide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline and reacting it with a suitable aldehyde can form the pyrrole ring. Subsequent steps involve introducing the difluorophenyl and phenyl groups, followed by the addition of the cyanide group under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl cyanide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecule. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects or changes in material properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrole
  • 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl methanol
  • 2-amino-1-(3,5-difluorophenyl)-4-phenyl-1H-pyrrol-3-yl acetate

Uniqueness

The combination of amino, difluorophenyl, phenyl, and cyanide groups in a single molecule provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C17H11F2N3

Molecular Weight

295.29 g/mol

IUPAC Name

2-amino-1-(3,5-difluorophenyl)-4-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C17H11F2N3/c18-12-6-13(19)8-14(7-12)22-10-16(15(9-20)17(22)21)11-4-2-1-3-5-11/h1-8,10H,21H2

InChI Key

UMCXZCFQNSEOAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C(=C2C#N)N)C3=CC(=CC(=C3)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.